Lactosylceramide (bovine buttermilk)

Description

BenchChem offers high-quality Lactosylceramide (bovine buttermilk) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactosylceramide (bovine buttermilk) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

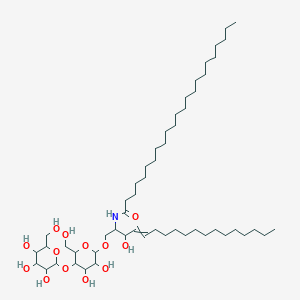

C53H101NO13 |

|---|---|

Molecular Weight |

960.4 g/mol |

IUPAC Name |

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |

InChI |

InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58) |

InChI Key |

JMIBHWXICSSLDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Role of Lactosylceramide in Cell Membranes: From Structural Component to Signaling Hub

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a glycosphingolipid resident in the cell membranes of numerous eukaryotic cells, has emerged from being considered a mere intermediate in the biosynthesis of complex glycosphingolipids to a critical player in cellular signaling.[1] Localized within specialized membrane microdomains known as lipid rafts, LacCer is strategically positioned to participate in a multitude of cellular processes, including cell proliferation, migration, inflammation, and apoptosis.[2][3] Its dysregulation has been implicated in a variety of pathologies, ranging from cancer to cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the structure and multifaceted functions of lactosylceramide in cell membranes, with a focus on its role as a signaling molecule. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Structure and Biophysical Properties of Lactosylceramide

Lactosylceramide is an amphipathic molecule composed of a hydrophobic ceramide backbone linked to a hydrophilic lactose (B1674315) disaccharide (galactose-β1,4-glucose).[4] The ceramide moiety consists of a sphingosine (B13886) long-chain base N-acylated with a fatty acid, the chain length and degree of saturation of which can vary, giving rise to a diverse array of LacCer species.[3] For instance, the chemical formula for Lactosylceramide (d18:1/12:0) is C42H79NO13, with a molar mass of 806.088 g/mol .[4] This structural variability influences the biophysical properties of LacCer and its interactions within the cell membrane.

The presence of the disaccharide headgroup and the potential for hydrogen bonding between adjacent molecules contribute to the ability of LacCer to form tightly packed, ordered domains within the membrane, often in association with cholesterol and other sphingolipids, forming lipid rafts.[5] These microdomains serve as platforms for the assembly of signaling complexes.

Table 1: Biophysical and Molecular Properties of Lactosylceramide

| Property | Value/Description | Reference(s) |

| Molecular Formula (example) | C42H79NO13 (for d18:1/12:0 species) | [4] |

| Molar Mass (example) | 806.088 g/mol (for d18:1/12:0 species) | [4] |

| General Structure | Ceramide (sphingosine + fatty acid) linked to a lactose (galactose + glucose) headgroup. | [3] |

| Cellular Localization | Primarily in the outer leaflet of the plasma membrane, concentrated in lipid rafts. Also found in the Golgi apparatus. | [5][6] |

| Key Precursor | Glucosylceramide | [4] |

| Key Biosynthetic Enzyme | Lactosylceramide synthase (β-1,4-galactosyltransferase-V and -VI) | [7] |

Lactosylceramide Biosynthesis and Metabolism

The primary route of LacCer synthesis occurs in the Golgi apparatus, catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase-V, β-1,4-GalT-V, or β-1,4-galactosyltransferase-VI, β-1,4-GalT-VI).[7] This enzyme transfers a galactose residue from UDP-galactose to glucosylceramide (GlcCer).[4] The expression and activity of lactosylceramide synthase are tightly regulated and can be influenced by various stimuli, including growth factors and inflammatory cytokines.[7]

Alternatively, LacCer can be generated through the catabolism of more complex glycosphingolipids, such as gangliosides, by the action of sialidases.[8] Once synthesized, LacCer can be further glycosylated to form a variety of complex glycosphingolipids or it can be trafficked to the plasma membrane where it exerts its signaling functions.

Table 2: Quantitative Data on Lactosylceramide and its Biosynthesis

| Parameter | Cell/Tissue Type | Value | Reference(s) |

| Lactosylceramide Synthase Activity | Human Dermal Fibroblasts (Golgi fraction) | 7.5 pmol/mg/min | [9] |

| Lactosylceramide Synthase Activity | HEK-293T cells | Intermediate (relative to fibroblasts) | [9] |

| Lactosylceramide Synthase Activity | Neonatal Fibroblasts (<5 passages) | 0.5 - 1.0 pmol/mg/min | [9] |

| Lactosylceramide Synthase Activity | Adult Fibroblasts (>15 passages) | Lowest (relative to neonatal) | [9] |

| Apparent Km for UDP-Gal (human β-1,4-GalT) | Recombinant human enzyme | 170 µM | [1] |

| Apparent Km for Lacto-N-triaosylceramide (human β-1,4-GalT) | Recombinant human enzyme | 830 µM | [1] |

| Relative LacCer content | Human Neutrophil Plasma Membrane | ~20-fold higher than mouse | [10] |

| Lac-Cer Synthase Activity Decrease in B4galt5-/- MEF cells | Mouse Embryonic Fibroblasts | ~90% reduction | [10] |

Note: This table presents a selection of available quantitative data. Values can vary significantly depending on the specific cell type, physiological conditions, and analytical methods used.

Function of Lactosylceramide in Cell Membranes: A Signaling Hub

Beyond its structural role, LacCer is a potent second messenger that transduces extracellular signals into intracellular responses. Its aggregation in lipid rafts facilitates interactions with various signaling proteins, initiating downstream cascades.

Activation of NADPH Oxidase and Production of Reactive Oxygen Species (ROS)

A central function of LacCer is the activation of NADPH oxidase, a multi-subunit enzyme complex responsible for the production of superoxide (B77818) radicals, a type of reactive oxygen species (ROS).[8] This LacCer-mediated ROS production is a key event in various cellular processes, including:

-

Inflammation: ROS can act as signaling molecules to activate pro-inflammatory transcription factors.

-

Cell Proliferation and Migration: In vascular smooth muscle cells, LacCer-induced ROS production leads to the activation of the ERK1/2 pathway, promoting cell migration and proliferation.[11]

-

Hypertrophy: In cardiomyocytes, LacCer induces hypertrophy through a mechanism involving ROS generation.[12]

Activation of Cytosolic Phospholipase A2 (cPLA2) and Inflammatory Responses

LacCer can directly bind to and activate cytosolic phospholipase A2 (cPLA2).[8] Activated cPLA2 translocates to intracellular membranes where it hydrolyzes phospholipids (B1166683) to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases and lipoxygenases to produce eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.

Signaling Pathways Involving Lactosylceramide

The signaling functions of LacCer are mediated through a complex network of interactions. Below are diagrams illustrating two of the most well-characterized LacCer-centric signaling pathways.

Experimental Protocols for the Study of Lactosylceramide

A variety of experimental techniques are employed to investigate the structure, localization, and function of lactosylceramide. Below are detailed methodologies for key experiments.

Extraction and Quantification of Lactosylceramide

Protocol: Lipid Extraction for Lactosylceramide Analysis

-

Sample Preparation: Homogenize cells or tissues in phosphate-buffered saline (PBS).

-

Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate. Vortex vigorously to ensure thorough mixing.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again. Centrifuge at low speed to separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.

-

Drying: Dry the collected organic phase under a stream of nitrogen gas.

-

Storage and Reconstitution: Store the dried lipid extract at -20°C or -80°C. Before analysis, reconstitute the lipid extract in a suitable solvent, such as chloroform:methanol (1:1, v/v).

Protocol: Quantification of Lactosylceramide by LC-MS/MS

-

Chromatographic Separation: Separate the lipid extract using liquid chromatography (LC), typically with a C18 reversed-phase column.

-

Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer (MS/MS) operating in positive ion mode.

-

MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different LacCer species based on their precursor and product ion masses.

-

Quantification: Use a standard curve generated with known amounts of purified LacCer standards to quantify the amount of LacCer in the sample.[13]

Visualization of Lactosylceramide in Cells

Protocol: Immunofluorescence Staining for Lactosylceramide

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: If staining intracellular LacCer, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 10% normal goat serum) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for lactosylceramide (e.g., a monoclonal anti-LacCer antibody) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Analysis of Lactosylceramide-Mediated Signaling

Protocol: Western Blotting for Proteins in LacCer Signaling Pathways

-

Cell Treatment: Treat cells with exogenous LacCer or a stimulus known to increase endogenous LacCer levels for the desired time.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.[14]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol: Co-Immunoprecipitation to Identify LacCer-Interacting Proteins

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (a protein suspected to interact with LacCer-associated proteins) or a LacCer-binding protein overnight at 4°C.

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.[16][17]

Conclusion

Lactosylceramide is a pivotal molecule in the landscape of cell membrane biology. Its dual role as a key intermediate in glycosphingolipid metabolism and as a potent signaling molecule underscores its importance in maintaining cellular homeostasis and in the pathogenesis of various diseases. The concentration of LacCer in lipid rafts provides a mechanism for the amplification and integration of extracellular signals, leading to diverse cellular responses. A thorough understanding of the structure, function, and signaling pathways of lactosylceramide is crucial for the development of novel therapeutic strategies targeting the diseases in which its metabolism and signaling are dysregulated. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the multifaceted roles of this critical lipid second messenger.

References

- 1. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. lipotype.com [lipotype.com]

- 4. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 5. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of murine β-1,4-galactosyltransferase V in lactosylceramide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 17. assaygenie.com [assaygenie.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biosynthesis Pathway of Lactosylceramide (B164483)

Executive Summary

Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves as the central precursor for the biosynthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and other neutral oligoglycosylceramides. Synthesized in the Golgi apparatus, the formation of LacCer is a critical control point in cellular glycosphingolipid metabolism. This pathway is governed by the activity of specific β-1,4-galactosyltransferases, primarily B4GALT5 and B4GALT6. Given LacCer's involvement in fundamental cellular processes such as proliferation, adhesion, migration, and inflammation, the enzymes responsible for its synthesis represent significant targets for therapeutic intervention in diseases like cancer, neuroinflammatory disorders, and atherosclerosis. This document provides a comprehensive overview of the LacCer biosynthesis pathway, quantitative data on enzyme activity, detailed experimental protocols, and visual diagrams of the core and related pathways.

The Core Biosynthesis Pathway

The synthesis of lactosylceramide is a single enzymatic step occurring on the luminal side of the Golgi apparatus. It involves the transfer of a galactose moiety from an activated sugar donor, UDP-galactose, to the acceptor substrate, glucosylceramide (GlcCer).[1][2]

Reaction: Glucosylceramide (GlcCer) + UDP-galactose → Lactosylceramide (LacCer) + UDP

This reaction is catalyzed by the enzyme UDP-galactose:glucosylceramide β-1,4-galactosyltransferase, commonly known as lactosylceramide synthase (EC 2.4.1.274).[2]

References

The Genesis and Evolution of Lactosylceramide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a seemingly simple glycosphingolipid, has emerged from relative obscurity to become a focal point in the study of cellular signaling, inflammation, and a host of pathological conditions. Initially identified as 'cytolipin H', its role was first thought to be primarily as a biosynthetic intermediate for more complex glycosphingolipids.[1][2][3] However, decades of research have unveiled its multifaceted nature as a bioactive lipid second messenger, intricately involved in a web of signaling pathways that govern fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery and history of Lactosylceramide research, offering a comprehensive resource for professionals in the field. We will delve into the key milestones, experimental methodologies that propelled our understanding, the quantitative data that underpins current knowledge, and the intricate signaling networks orchestrated by this fascinating molecule.

A Historical Timeline of Key Discoveries

The journey of understanding Lactosylceramide has been marked by a series of pivotal discoveries that have progressively illuminated its significance.

| Year | Discovery/Milestone | Key Researchers/Publications |

| 1968 | Enzymatic synthesis of ceramide-lactose (Lactosylceramide) by a glycosyltransferase from embryonic chick brain was demonstrated.[4] | Basu, S., Kaufman, B., & Roseman, S. |

| 1981 | In vivo studies in the adult rat brain suggested that Lactosylceramide serves as a crucial branch point for the biosynthesis of cerebral gangliosides.[5] | Barkai, A.I. |

| 1982 | Lactose (B1674315) synthase A protein was shown to be capable of synthesizing Lactosylceramide, suggesting its potential role in the in vivo synthesis of this glycolipid.[6] | Yamato, K., & Yoshida, A. |

| 1994 | Evidence was presented that Lactosylceramide synthesis occurs in the lumen of the Golgi apparatus, a key detail in understanding glycosphingolipid biosynthesis.[7] | Jeckel, D., et al. |

| 1998 | The enzyme β-1,4-galactosyltransferase 6 (B4GALT6) was purified from rat brain homogenate, providing a molecular identity for a Lactosylceramide synthase.[8] | Nomura, T., et al. |

| Early 2000s | The role of Lactosylceramide in signal transduction began to emerge, with studies linking it to cell proliferation, adhesion, and angiogenesis. | Chatterjee, S., and colleagues |

| 2007 | Lactosylceramide was proposed as a lipid second messenger in neuroinflammatory diseases, with its inhibition showing therapeutic potential.[9] | Won, J.S., Singh, A.K., & Singh, I. |

| 2008 | The concept of a LacCer-centric, "oxygen-sensitive" signaling pathway was solidified, implicating it in cardiovascular diseases and cancer.[10] | Chatterjee, S., & Pandey, A. |

| 2018 | The roles of B4GALT5 and B4GALT6 in neuronal generation and myelin formation were elucidated using knockout mouse models.[11] | Fujikawa, K., et al. |

| 2021 | A comprehensive review highlighted the convergence of multiple signaling pathways on Lactosylceramide, solidifying its role as a central mediator of inflammation and oxidative stress.[12][13] | Chatterjee, S., Balram, A., & Li, W. |

The Central Role of Lactosylceramide Synthase

The synthesis of Lactosylceramide is a critical control point in its biological activity. This reaction is catalyzed by Lactosylceramide synthase (UDP-galactose:glucosylceramide β-1,4-galactosyltransferase), which transfers a galactose moiety from UDP-galactose to glucosylceramide.[1] Two key enzymes responsible for this activity have been identified: β-1,4-galactosyltransferase 5 (B4GALT5) and β-1,4-galactosyltransferase 6 (B4GALT6) .[11] The activity of these enzymes is a convergence point for various external stimuli, including growth factors, pro-inflammatory cytokines, and oxidized low-density lipoprotein (ox-LDL).[10][12]

Visualizing the Biosynthesis of Lactosylceramide

Caption: The biosynthetic pathway of Lactosylceramide.

Lactosylceramide-Centric Signaling Pathways

A major breakthrough in LacCer research was the recognition of its role as a signaling molecule.[12] External stimuli converge on LacCer synthase, leading to an increase in LacCer levels. This newly synthesized LacCer then acts as a second messenger to initiate downstream signaling cascades, primarily through two interconnected pathways: the generation of reactive oxygen species (ROS) and the activation of phospholipase A2 (cPLA2).[12][13]

The Oxidative Stress Pathway

Lactosylceramide can activate a membrane-bound NADPH oxidase , a multi-subunit enzyme complex, leading to the production of superoxide (B77818) radicals (O₂⁻) and subsequent generation of other ROS.[12] This "oxidative stress" environment triggers a cascade of signaling events, including the activation of MAP kinases (e.g., ERK1/2) and transcription factors (e.g., NF-κB), ultimately leading to cellular responses like proliferation, migration, and inflammation.[10][14]

The Inflammatory Pathway

In addition to ROS generation, Lactosylceramide activates cytosolic phospholipase A2 (cPLA2) . This enzyme cleaves arachidonic acid from membrane phospholipids.[12][13] Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[12]

Visualizing Lactosylceramide Signaling

Caption: Overview of Lactosylceramide-centric signaling pathways.

Quantitative Data in Lactosylceramide Research

The following tables summarize key quantitative data from various studies, providing a snapshot of the experimental evidence supporting the roles of Lactosylceramide.

Table 1: Changes in Lactosylceramide Levels in Disease Models

| Disease Model | Tissue/Cell Type | Change in LacCer Levels | Reference |

| Atherosclerosis | Human atherosclerotic plaque | Markedly elevated | [12] |

| Neuroinflammation (EAE model) | Central Nervous System | Elevated | [8] |

| Crohn's Disease | Serum of children | Significantly high | [8] |

| Aging | Rat kidney | 8-12 fold increase in hexosylceramides |

Table 2: Experimental Concentrations and Effects of Lactosylceramide

| Cell Type | LacCer Concentration | Observed Effect | Reference |

| H9c2 cardiomyocytes | 50-100 µM | Time-dependent increase in hypertrophy | [14] |

| Human neutrophils | 100 nmol/L | Upregulation of Mac-1 | |

| Arterial smooth muscle cells | Not specified | ~5-fold increase in cell proliferation | [12] |

Detailed Experimental Protocols

A deep understanding of Lactosylceramide research requires familiarity with the key experimental techniques used to investigate its function.

Quantification of Lactosylceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the levels of different molecular species of Lactosylceramide in biological samples.

Methodology:

-

Lipid Extraction:

-

Homogenize tissue or cell pellets in a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 or 1:1 v/v).

-

Add an internal standard (e.g., a non-endogenous or isotopically labeled LacCer species) for accurate quantification.

-

Perform a phase separation by adding water or a salt solution.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC Separation:

-

Resuspend the dried lipid extract in a suitable solvent for injection.

-

Utilize a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate LacCer from other lipid classes.

-

Employ a gradient elution with a mobile phase system, typically involving solvents like acetonitrile, methanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

The precursor ion will be the [M+H]⁺ adduct of the specific LacCer species.

-

A characteristic product ion for ceramides (B1148491) is often observed due to the fragmentation of the sphingoid base.

-

Visualizing the LC-MS/MS Workflow

Caption: A simplified workflow for the quantification of Lactosylceramide using LC-MS/MS.

Measurement of Lactosylceramide-Induced Reactive Oxygen Species (ROS) Production

Objective: To quantify the generation of intracellular ROS in response to Lactosylceramide treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., H9c2 cardiomyocytes, neutrophils) in a multi-well plate and culture under appropriate conditions.

-

Wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Treat the cells with the desired concentration of Lactosylceramide.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope.

-

Include appropriate controls, such as vehicle-treated cells and cells treated with a known ROS scavenger (e.g., N-acetylcysteine) to confirm the specificity of the signal.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to cell number or protein concentration.

-

Express the results as a fold change in ROS production compared to the control.

-

Lactosylceramide Synthase Activity Assay

Objective: To measure the enzymatic activity of Lactosylceramide synthase in cell or tissue lysates.

Methodology (based on a modern LC-MS/MS approach):

-

Enzyme Source Preparation:

-

Prepare a cell or tissue homogenate in a suitable buffer containing protease inhibitors.

-

-

Enzymatic Reaction:

-

Set up a reaction mixture containing the cell homogenate, a fluorescently or isotopically labeled glucosylceramide substrate (e.g., NBD-GlcCer or d5-GlcCer), and UDP-galactose.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

-

Product Quantification:

-

Extract the lipids as described in the LC-MS/MS protocol.

-

Quantify the amount of labeled Lactosylceramide produced using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein.

-

Conclusion and Future Directions

The journey of Lactosylceramide research has transformed our understanding of this once-overlooked molecule. From its humble beginnings as a structural component and biosynthetic intermediate, it has risen to prominence as a critical signaling hub, orchestrating a diverse range of cellular responses. The development of sophisticated analytical techniques, particularly mass spectrometry, has been instrumental in dissecting its complex roles in health and disease.

For researchers, scientists, and drug development professionals, Lactosylceramide and its synthesizing enzymes represent promising therapeutic targets. The ability to modulate LacCer-centric signaling pathways holds the potential for novel treatments for a wide array of inflammatory, cardiovascular, and proliferative diseases. Future research will undoubtedly continue to unravel the intricacies of Lactosylceramide's function, further solidifying its importance in the landscape of lipid biology and drug discovery. The continued development of specific inhibitors for LacCer synthase and a deeper understanding of the upstream regulation of its expression and activity will be crucial in translating these fundamental discoveries into clinical applications.

References

- 1. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Lactosylceramide (d18:1/22:0) (FDB028307) - FooDB [foodb.ca]

- 3. lipotype.com [lipotype.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Turnover in vivo of lactosyl-ceramide and other glycosphingolipids in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of lactosylceramide and paragloboside by human lactose synthase A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactosylceramide is synthesized in the lumen of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Bovine Buttermilk Lactosylceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the milk fat globule membrane (MFGM) of bovine buttermilk, is a molecule of increasing interest due to its significant biological activities. As a precursor to a wide array of complex glycosphingolipids, LacCer plays a crucial role in cellular signaling, particularly in pathways related to inflammation and oxidative stress. This technical guide provides a comprehensive overview of the physicochemical properties of bovine buttermilk lactosylceramide, detailed experimental protocols for its extraction, purification, and analysis, and an exploration of its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and nutritional science.

Introduction

Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide. It is a key intermediate in the biosynthesis of a majority of the more complex glycosphingolipids, including gangliosides and sulfatides.[1][2][3] Found in the milk fat globule membrane (MFGM), bovine buttermilk is a readily available source of this bioactive lipid.[4][5]

Recent research has highlighted the role of LacCer as a "second messenger" in various cellular processes. It is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1] The convergence of multiple external stimuli, such as growth factors and pro-inflammatory cytokines, can lead to the synthesis of LacCer, which in turn can trigger downstream signaling cascades. This guide provides an in-depth look at the fundamental physicochemical characteristics of bovine buttermilk lactosylceramide, methodologies for its study, and its biological significance.

Physicochemical Properties

The physicochemical properties of lactosylceramide are crucial for understanding its behavior in biological systems and for developing methods for its extraction, purification, and formulation. While comprehensive data for lactosylceramide specifically from bovine buttermilk is limited, the following tables summarize available quantitative data and qualitative descriptions.

General Properties

| Property | Value/Description | Source |

| Synonyms | LacCer, CD17, CDw17 | [1][2][3] |

| Physical State | Solid | [6] |

| Storage Temperature | -20°C | [7] |

Thermal Properties

The melting point of lactosylceramide is more accurately described as a phase transition temperature, reflecting the change from a gel phase to a liquid crystalline phase.

| Property | Value (°C) | Notes |

| Phase Transition Temperature | 77.8 ± 0.5 | Determined by Differential Scanning Calorimetry (DSC) of a unitary LacCer membrane. This represents the main endothermic peak. |

Solubility

Quantitative solubility data for bovine buttermilk lactosylceramide is scarce. The following table provides qualitative information and data for related compounds.

| Solvent | Solubility | Notes |

| Chloroform (B151607):Methanol (B129727) (2:1, v/v) | Soluble | A common solvent system for lipid extraction. |

| Ethanol | 1 mM | Data from a commercial supplier for bovine lactosylceramide. |

| Methanol | 1 mM | Data from a commercial supplier for bovine lactosylceramide. |

| Dimethyl Sulfoxide (DMSO) | Soluble | General solubility for ceramides. |

| Dimethylformamide (DMF) | Soluble | General solubility for ceramides. |

| Water | Insoluble | As a lipid, lactosylceramide is hydrophobic. |

Stability

Limited information is available regarding the stability of lactosylceramide under different pH and temperature conditions. One study noted that the main phase transition temperature of lactosylceramide was not altered by the addition of Ca2+, although the transition enthalpy increased. This suggests that its physical state is relatively stable in the presence of certain divalent cations. Further research is needed to fully characterize its stability profile.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of lactosylceramide from bovine buttermilk.

Extraction of Total Lipids from Buttermilk Powder (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from dairy products.

Materials:

-

Buttermilk powder

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Glassware

Procedure:

-

Reconstitution: Reconstitute buttermilk powder in deionized water to a concentration of 10-20% (w/v).

-

Homogenization: Homogenize the reconstituted buttermilk to ensure a uniform suspension.

-

Solvent Addition: To 20 volumes of the homogenate, add a chloroform:methanol (2:1, v/v) mixture. For example, to 1 mL of homogenate, add 20 mL of the chloroform:methanol mixture.

-

Extraction: Agitate the mixture vigorously for 15-20 minutes at room temperature to ensure thorough extraction of lipids.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 4 mL for the 21 mL total volume). Mix thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Purification of Lactosylceramide by Silica (B1680970) Gel Column Chromatography

This protocol describes the separation of lactosylceramide from the total lipid extract.

Materials:

-

Total lipid extract from buttermilk

-

Silica gel 60 (70-230 mesh)

-

Glass chromatography column

-

Solvents: Chloroform, Acetone, Methanol

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

-

TLC developing chamber and visualization reagents (e.g., primuline (B81338) spray)

-

Lactosylceramide standard

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.

-

Sample Loading: Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elution: Elute the column with a stepwise gradient of solvents of increasing polarity. A typical elution sequence is as follows:

-

Fraction 1 (Neutral Lipids): Elute with chloroform to remove neutral lipids such as triacylglycerols and cholesterol esters.

-

Fraction 2 (Glycolipids): Elute with a mixture of chloroform:acetone (e.g., 1:1 or pure acetone) to elute glycolipids, including lactosylceramide.

-

Fraction 3 (Phospholipids): Elute with methanol to remove the more polar phospholipids.

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot a small aliquot of each fraction onto a TLC plate alongside a lactosylceramide standard. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

-

Identification and Pooling: Visualize the TLC plate (e.g., under UV light after spraying with primuline) and identify the fractions containing lactosylceramide by comparing the Rf value to the standard. Pool the lactosylceramide-containing fractions.

-

Final Purification: Evaporate the solvent from the pooled fractions to obtain purified lactosylceramide. For higher purity, a second chromatographic step, such as preparative HPLC, may be necessary.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of lactosylceramide.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar lipids like lactosylceramide.

-

Mobile Phase: A gradient elution with a binary solvent system, typically consisting of a polar solvent (e.g., acetonitrile) and an aqueous solvent with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for different lactosylceramide species.

-

Precursor and Product Ions: The precursor ion will be the [M+H]+ or [M+Na]+ adduct of the lactosylceramide molecule. The product ions are generated by fragmentation of the precursor ion and are specific to the structure of lactosylceramide.

Workflow:

-

Sample Preparation: Dissolve the purified lactosylceramide or the lipid extract in a suitable solvent (e.g., methanol or isopropanol).

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC column.

-

Separation and Detection: The lactosylceramide species are separated based on their interaction with the stationary phase and detected by the mass spectrometer.

-

Quantification: The concentration of lactosylceramide is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Signaling Pathways and Biological Activity

Lactosylceramide is a key player in signaling pathways that lead to inflammation and oxidative stress.[1] The synthesis of LacCer can be initiated by various agonists, which then triggers a cascade of downstream events.

Lactosylceramide-Centric Signaling Pathway

The following diagram illustrates the central role of lactosylceramide in initiating inflammatory and oxidative stress responses.

Experimental Workflow for Studying Lactosylceramide Activity

The following diagram outlines a general workflow for investigating the biological effects of lactosylceramide.

Conclusion

Bovine buttermilk lactosylceramide is a readily accessible glycosphingolipid with significant biological implications, particularly in the realms of inflammation and oxidative stress. This guide has provided a summary of its known physicochemical properties, detailed protocols for its isolation and analysis, and an overview of its role in cellular signaling. While there are still gaps in the complete physicochemical characterization of this molecule, the information presented here serves as a solid foundation for researchers and professionals. Further investigation into the precise solubility, stability, and formulation characteristics of bovine buttermilk lactosylceramide will be crucial for unlocking its full potential in therapeutic and nutraceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography-Data-Dependent Acquisition-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry [mdpi.com]

- 6. larodan.com [larodan.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Natural Sources and Extraction of Lactosylceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a pivotal glycosphingolipid, plays a significant role in various cellular processes, including signal transduction, cell proliferation, and inflammation.[1][2] Its involvement in the pathophysiology of several diseases has made it a molecule of great interest for therapeutic development. This technical guide provides a comprehensive overview of the natural sources of Lactosylceramide and details the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering structured data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Natural Sources of Lactosylceramide

Lactosylceramide is ubiquitously present in mammalian cells, with varying concentrations across different tissues and fluids.[3] The primary natural sources for the extraction of this glycosphingolipid include animal tissues, milk and dairy products, and to a lesser extent, plants.

Animal Tissues

Animal tissues are a rich source of Lactosylceramide. It is a fundamental component of cell membranes and is particularly abundant in the nervous system, kidneys, and erythrocytes.

-

Brain: The brain and nervous tissues contain significant amounts of glycosphingolipids, including Lactosylceramide, which is a precursor for the synthesis of more complex gangliosides crucial for neuronal function.[4]

-

Kidney: Studies have shown that the kidney accumulates various glycosphingolipids, and Lactosylceramide levels have been observed to change with age.[3]

-

Erythrocytes: The plasma membranes of red blood cells are a readily available source of various sphingolipids, including Lactosylceramide.

-

Liver: The liver is a central organ for lipid metabolism and contains a variety of sphingolipids.[5]

-

Skin: Lactosylceramide is present in skin tissue, and its levels can be influenced by diet and inflammatory conditions.[6]

-

Fish: Various fish species also contain Lactosylceramide, with its concentration varying depending on the species and tissue.[7]

Milk and Dairy Products

Milk is a significant and easily accessible source of Lactosylceramide. It is primarily found within the milk fat globule membrane (MFGM), a complex structure surrounding the fat droplets in milk.[8]

-

Human Milk: Human milk contains Lactosylceramide, with concentrations varying among individuals and throughout the lactation period.[8]

-

Bovine Milk: Cow's milk is a commercially viable source for the large-scale extraction of Lactosylceramide.[9] Buttermilk, a byproduct of butter production, is particularly enriched in MFGM fragments and, therefore, is a potent source of Lactosylceramide.[10]

Plant Sources

The presence of Lactosylceramide in plants is not as well-documented as in animal sources. While plants do synthesize a variety of glycosphingolipids, the specific concentration and composition of Lactosylceramide are not extensively studied. Some research suggests the presence of glycosphingolipids in plants like soybeans, but more targeted research is needed to establish them as a viable source for Lactosylceramide extraction.

Quantitative Data on Lactosylceramide from Natural Sources

The concentration of Lactosylceramide varies significantly depending on the source, species, and physiological state. The following tables summarize the quantitative data available in the literature.

Table 1: Lactosylceramide Concentration in Milk

| Source | Concentration | Reference |

| Human Milk | 1.3–3.0 µg/mL | [8] |

| Bovine Milk | 14.3–16.2 µg/mL | [8] |

| MFGM Lipid 100 (Bovine) | 1036 µg/g | [8] |

Table 2: Lactosylceramide Levels in Animal Tissues (Qualitative and Relative Quantitative Data)

| Animal Model | Tissue | Observation | Reference |

| Aging Mice (17 mo.) | Kidney | All species of Lactosylceramide were significantly elevated compared to young mice (3 mo.). C14 and C16 species showed the most significant increase. | [3] |

| Diabetic Mice (Streptozotocin-induced) | Heart Mitochondria | Total Lactosylceramide increased by 38% in subsarcolemmal mitochondria and 65% in interfibrillar mitochondria compared to controls. | |

| Mice on Western Diet | Skin | Increased levels of total Lactosylceramide compared to mice on a normal chow diet. | [6] |

| Zebrafish Model of Krabbe Disease | Brain | Dramatic accumulation of Lactosylceramide in galcb KO mutants. | [4] |

Extraction and Purification of Lactosylceramide

The extraction and purification of Lactosylceramide from its natural sources is a multi-step process involving initial lipid extraction, followed by chromatographic separation and purification.

Initial Lipid Extraction

The first step in isolating Lactosylceramide is the total lipid extraction from the biological matrix. The choice of method depends on the source material.

The Folch method is a widely used technique for extracting total lipids from animal tissues.[11][12]

Experimental Protocol:

-

Homogenization: Homogenize the tissue sample (e.g., 1 g) in a 20-fold volume of chloroform (B151607):methanol (B129727) (2:1, v/v). For example, use 20 mL of the solvent mixture for 1 g of tissue.

-

Filtration: Filter the homogenate through a fat-free filter paper to remove solid residues.

-

Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the filtrate.

-

Phase Separation: Vortex the mixture and centrifuge at low speed to facilitate the separation of the two phases.

-

Collection: The lower phase, containing the total lipids, is carefully collected.

-

Drying: The solvent from the lipid extract is evaporated under a stream of nitrogen.

The Bligh and Dyer method is a modification of the Folch method and is particularly suitable for samples with high water content, such as milk or homogenized tissues in aqueous buffers.[1][13][14]

Experimental Protocol:

-

Sample Preparation: For a 1 mL liquid sample (e.g., milk), add 3.75 mL of chloroform:methanol (1:2, v/v).

-

Homogenization: Vortex the mixture thoroughly for 1-2 minutes.

-

Phase Separation: Add 1.25 mL of chloroform and vortex again. Then, add 1.25 mL of distilled water and vortex for a final time.

-

Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to achieve a clear separation of the two phases.

-

Collection: The lower chloroform phase containing the lipids is carefully collected using a Pasteur pipette.

-

Drying: The solvent is evaporated under a stream of nitrogen.

Purification of Lactosylceramide

Following the initial lipid extraction, Lactosylceramide needs to be purified from the complex mixture of other lipids. This is typically achieved through chromatographic techniques.

Solid-phase extraction is a common method for the initial fractionation of the total lipid extract to enrich for glycosphingolipids.[15][16][17]

Experimental Protocol (using a Silica (B1680970) Gel Cartridge):

-

Column Conditioning: Condition a silica gel SPE cartridge by washing it with methanol followed by chloroform.

-

Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.

-

Elution of Neutral Lipids: Elute the neutral lipids (e.g., cholesterol, triglycerides) by passing several column volumes of chloroform through the cartridge.

-

Elution of Glycolipids: Elute the glycolipid fraction, which includes Lactosylceramide, with a more polar solvent mixture, typically acetone:methanol (e.g., 9:1, v/v).[18]

-

Elution of Phospholipids (B1166683): Finally, elute the more polar phospholipids with methanol.

-

Drying: Collect the glycolipid fraction and evaporate the solvent.

For obtaining highly pure Lactosylceramide, preparative HPLC is the method of choice.[19][20][21]

Experimental Protocol (General Guideline):

-

Column Selection: A normal-phase silica column is typically used for the separation of neutral glycosphingolipids.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or methanol), often with a small percentage of water, is used for elution. The exact gradient will need to be optimized based on the specific column and system.

-

Sample Injection: Dissolve the enriched glycolipid fraction from SPE in the initial mobile phase and inject it into the preparative HPLC system.

-

Fraction Collection: Collect the fractions corresponding to the Lactosylceramide peak, which can be monitored using a UV detector (if derivatized) or an evaporative light scattering detector (ELSD).

-

Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC or mass spectrometry.

-

Drying: Pool the pure fractions and evaporate the solvent to obtain purified Lactosylceramide.

Analytical Quantification

Accurate quantification of Lactosylceramide is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[22][23]

-

HPLC with UV or ELSD detection: This method can be used for quantification, often requiring derivatization to introduce a UV-active chromophore for sensitive detection.[22]

-

LC-MS/MS: This is the most sensitive and specific method for the quantification of Lactosylceramide. It allows for the identification and quantification of different molecular species of Lactosylceramide based on their mass-to-charge ratio and fragmentation patterns.[8][24]

Signaling Pathways and Experimental Workflows

Lactosylceramide is not just a structural component of membranes but also an important signaling molecule. It is involved in pathways that regulate inflammation, oxidative stress, and cell proliferation.[5][25]

Lactosylceramide Biosynthesis Pathway

Lactosylceramide is synthesized from ceramide in a two-step enzymatic reaction.

Lactosylceramide-Mediated Signaling

Lactosylceramide can initiate signaling cascades leading to inflammation and oxidative stress.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction, purification, and analysis of Lactosylceramide.

References

- 1. tabaslab.com [tabaslab.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Brain accumulation of lactosylceramide characterizes GALC deficiency in a zebrafish model of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. repository.seafdec.org [repository.seafdec.org]

- 12. mmpc.org [mmpc.org]

- 13. biochem.wustl.edu [biochem.wustl.edu]

- 14. aquaculture.ugent.be [aquaculture.ugent.be]

- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Simple procedures | Cyberlipid [cyberlipid.gerli.com]

- 19. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

- 20. agilent.com [agilent.com]

- 21. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 24. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

Unveiling the Role of Lactosylceramide in Cellular Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid synthesized in the Golgi apparatus, is a pivotal component of cellular membranes, particularly enriched within specialized microdomains known as lipid rafts.[1] These dynamic, ordered platforms, rich in cholesterol and sphingolipids, serve as critical hubs for cellular signaling, influencing a myriad of physiological and pathological processes.[2] This technical guide provides an in-depth exploration of lactosylceramide's localization within these rafts, its role in mediating signal transduction, and detailed experimental protocols for its study. Understanding the intricacies of LacCer's function within lipid rafts offers promising avenues for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.[3][4]

Lactosylceramide: A Key Player in Lipid Raft Architecture and Function

Lactosylceramide is not merely a structural component of lipid rafts; it actively participates in their stability and function.[5] Its unique structure, consisting of a ceramide lipid anchor and a disaccharide headgroup, allows for specific interactions with other raft components, contributing to the formation of a distinct lipid environment.[6] This enrichment of LacCer within lipid rafts creates platforms for the recruitment and modulation of various signaling proteins, thereby initiating downstream cellular responses.

Quantitative Distribution of Lactosylceramide

Quantitative analysis of lipid distribution within cellular membranes is crucial for understanding the functional significance of lipid rafts. While the enrichment of lactosylceramide in these domains is widely acknowledged, the precise quantitative data can vary depending on the cell type and the method of analysis. Mass spectrometry-based lipidomics has been instrumental in elucidating the lipid composition of isolated lipid rafts.[7][8]

| Parameter | Cell Type/Condition | Observation | Reference |

| Relative Abundance | General | Enriched in lipid rafts/detergent-resistant membranes (DRMs) compared to the bulk plasma membrane. | [5] |

| Fold Enrichment | L-cells (overexpressing SCP-2) | 1.7-fold higher lactosylceramide content in cells overexpressing Sterol Carrier Protein-2, which is involved in lipid raft modulation. | [8] |

| Acyl Chain Composition in DRMs | Differentiated HL-60 cells (neutrophil-like) | C16:0-LacCer comprises over 70% of total LacCer in DRMs, while C24-LacCer accounts for approximately 13.6%. | [9] |

Signaling Pathways Modulated by Lactosylceramide in Lipid Rafts

Lactosylceramide-enriched lipid rafts function as signaling platforms for a variety of extracellular stimuli, translating them into intracellular responses. These pathways are implicated in critical cellular processes such as inflammation, proliferation, and apoptosis.

Inflammatory and Oxidative Stress Signaling

Upon stimulation by various agonists like platelet-derived growth factor (PDGF), tumor necrosis factor-alpha (TNF-α), or oxidized low-density lipoprotein (ox-LDL), lactosylceramide synthase is activated, leading to an accumulation of LacCer in lipid rafts. This localized increase in LacCer can activate NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and subsequent oxidative stress. Furthermore, LacCer can activate cytosolic phospholipase A2 (cPLA2), which initiates a cascade leading to the production of pro-inflammatory prostaglandins.

Role in Cancer Progression

In the context of cancer, lipid rafts, and by extension lactosylceramide, play a significant role in tumor progression, metastasis, and drug resistance. The clustering of growth factor receptors and adhesion molecules within LacCer-enriched rafts can potentiate pro-survival and migratory signaling pathways.

Experimental Protocols for Studying Lactosylceramide in Lipid Rafts

A variety of biochemical and imaging techniques are employed to investigate the localization and function of lactosylceramide in lipid rafts.

Isolation of Detergent-Free Lipid Rafts

Detergent-free methods for isolating lipid rafts are preferred to preserve the native lipid and protein composition. The following protocol is based on an OptiPrep™ density gradient centrifugation.

Detailed Methodology:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

-

-

Membrane Fractionation:

-

Collect the supernatant (post-nuclear supernatant) and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membranes.

-

Resuspend the membrane pellet in a small volume of buffer.

-

-

OptiPrep™ Gradient Ultracentrifugation:

-

Adjust the membrane suspension to a high concentration of OptiPrep™ (e.g., 40%) at the bottom of an ultracentrifuge tube.

-

Carefully layer decreasing concentrations of OptiPrep™ (e.g., 30%, 25%, 20%, 15%, 10%, and 5%) to form a discontinuous gradient.

-

Centrifuge at high speed (e.g., 200,000 x g) for several hours. Lipid rafts will float to the interface of the lower density fractions due to their high lipid-to-protein ratio.

-

-

Fraction Collection and Analysis:

-

Carefully collect fractions from the top of the gradient.

-

Analyze the protein and lipid content of each fraction. Lipid raft-enriched fractions are identified by the presence of raft marker proteins (e.g., flotillin, caveolin) and enrichment in cholesterol and sphingolipids, including lactosylceramide.

-

Immunofluorescence Microscopy

Immunofluorescence microscopy allows for the visualization of lactosylceramide distribution within the cellular context and its colocalization with other raft components.

Detailed Methodology:

-

Cell Preparation:

-

Grow cells on glass coverslips to the desired confluency.

-

Wash the cells with PBS.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody's target epitope).

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin or normal goat serum) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for lactosylceramide (e.g., mouse anti-CDw17) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.

-

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to study molecular interactions and clustering at the nanometer scale, making it ideal for investigating the organization of lactosylceramide within lipid rafts. This can be achieved by using a fluorescently labeled LacCer analog as a donor and another fluorescently labeled raft component (lipid or protein) as an acceptor, or by using two different fluorescently labeled LacCer analogs.

Detailed Methodology:

-

Probe Labeling:

-

Label cells with a donor-acceptor pair of fluorescent probes. For example, a BODIPY-labeled lactosylceramide (donor) and a Cy3-labeled cholera toxin subunit B (which binds to the raft lipid GM1, an acceptor).[7]

-

Alternatively, co-incubate cells with two different fluorescently labeled LacCer analogs, one serving as the donor and the other as the acceptor.

-

-

Image Acquisition:

-

Acquire images of the labeled cells using a confocal microscope equipped for FRET imaging.

-

Three images are typically acquired:

-

Donor channel (donor excitation, donor emission).

-

Acceptor channel (acceptor excitation, acceptor emission).

-

FRET channel (donor excitation, acceptor emission).

-

-

-

Data Analysis:

-

Correct for background fluorescence and spectral bleed-through.

-

Calculate the FRET efficiency, which is a measure of the proximity of the donor and acceptor molecules. An increase in FRET efficiency indicates clustering or close association of the labeled molecules within the lipid rafts.

-

Conclusion

Lactosylceramide is a critical modulator of lipid raft structure and function, playing a central role in a multitude of signaling pathways. Its enrichment in these microdomains provides a platform for the assembly of signaling complexes that regulate key cellular processes. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate role of lactosylceramide in cellular health and disease. Further elucidation of the mechanisms governing LacCer's function within lipid rafts will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of pathologies.

References

- 1. Biochemical characterization of detergent-resistant membranes: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. With or without rafts? Alternative views on cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of lipid-composition changes in plasma membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toward atomic force microscopy and mass spectrometry to visualize and identify lipid rafts in plasmodesmata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Moving Closer to the Lipid Raft Proteome Using Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 6. Analysis of lipid-composition changes in plasma membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipotype.com [lipotype.com]

- 8. Lipid profiles of detergent resistant fractions of the plasma membrane in oat and rye in association with cold acclimation and freezing tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative lipidomics and proteomics analysis of platelet lipid rafts using different detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

Lactosylceramide: A Key Modulator of the Immune Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a glycosphingolipid ubiquitously present in the plasma membranes of mammalian cells, has emerged as a critical signaling molecule in the modulation of the immune response.[1][2][3] Initially recognized as a precursor for more complex glycosphingolipids, LacCer is now understood to play a direct role in a variety of cellular processes, including inflammation, oxidative stress, cell proliferation, and apoptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the multifaceted role of LacCer in the immune system, detailing its involvement in key signaling pathways, its impact on various immune cell types, and its implications in a range of inflammatory and autoimmune diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of immunology and the development of novel therapeutics targeting inflammatory pathways.

Introduction to Lactosylceramide

Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide.[1][2] It is synthesized in the Golgi apparatus by the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase V or VI), which transfers a galactose molecule from UDP-galactose to glucosylceramide.[1][3] LacCer is a key component of lipid rafts, specialized microdomains within the cell membrane that serve as platforms for signal transduction.[1][2][3] Its strategic location within these rafts allows it to act as a "second messenger," transducing extracellular signals into intracellular responses.[1][2]

A diverse array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), oxidized low-density lipoprotein (ox-LDL), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), can activate lactosylceramide synthase, leading to an increase in LacCer production.[2][5] This upregulation of LacCer initiates a cascade of downstream signaling events that are central to its role in immune modulation.

Core Signaling Pathways Modulated by Lactosylceramide

Lactosylceramide exerts its influence on the immune system through the activation of several key signaling pathways, primarily leading to inflammation and oxidative stress.

The Oxidative Stress Pathway

A primary mechanism by which LacCer modulates immune responses is through the generation of reactive oxygen species (ROS). Upon its synthesis, LacCer activates NADPH oxidase, a membrane-bound enzyme complex, leading to the production of superoxide (B77818) radicals.[2][3][5] This surge in ROS creates a state of "oxidative stress" within the cell, which in turn triggers a variety of downstream signaling cascades.[1][2][3] This pathway has been implicated in the pathophysiology of numerous inflammatory conditions, including atherosclerosis and lupus erythematosus.[1]

The Inflammatory Pathway

Lactosylceramide is a potent activator of the inflammatory response through its interaction with cytosolic phospholipase A2 (cPLA2).[1][2][5] LacCer activates cPLA2, which then cleaves arachidonic acid from membrane phospholipids.[2][5] Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are powerful mediators of inflammation.[6] This pathway contributes to a wide range of inflammatory conditions, from skin inflammation to inflammatory bowel disease.[1]

NF-κB and STAT-1 Signaling

Studies in astrocytes have demonstrated that LacCer plays a crucial role in the activation of the transcription factors NF-κB and STAT-1 in response to pro-inflammatory cytokines like TNF-α and IFN-γ.[1][7][8][9] The activation of these transcription factors is critical for the expression of adhesion molecules such as ICAM-1 and VCAM-1, which facilitate the recruitment of immune cells to sites of inflammation.[1][9] Inhibition of LacCer synthesis has been shown to block the activation of NF-κB and STAT-1, highlighting the central role of LacCer in this pro-inflammatory signaling cascade.[1][8][9]

PI3K/Ras/MAPK Pathway

Lactosylceramide has also been shown to mediate inflammatory events through the phosphoinositide 3-kinase (PI3K)/Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[10] This pathway is involved in glial proliferation and the induction of inflammatory mediators.[10]

Caption: Lactosylceramide signaling cascade.

Role of Lactosylceramide in Immune Cells

Lactosylceramide's influence extends across various immune cell types, modulating their function and contributing to the overall immune response.

Neutrophils

Human neutrophils express high levels of LacCer on their plasma membranes, where it is a key component of lipid rafts.[8] In these cells, LacCer functions as a pattern recognition receptor (PRR), binding to pathogen-associated molecular patterns (PAMPs) such as β-glucans from fungi and lipoarabinomannan from mycobacteria.[9][11] This interaction triggers a range of neutrophil functions, including:

-

Superoxide Generation: Ligation of LacCer can induce the production of superoxide via a signaling pathway involving the Src family kinase Lyn, PI3K, p38 MAPK, and protein kinase C.[12]

-

Chemotaxis and Migration: LacCer is involved in neutrophil migration towards chemoattractants.[8][13]

-

Phagocytosis: LacCer-enriched microdomains mediate the phagocytosis of non-opsonized microorganisms.[9]

-

Adhesion: LacCer stimulates the upregulation of the adhesion molecule Mac-1 (CD11b/CD18) on neutrophils, promoting their adhesion to the endothelium.[14][15]

Astrocytes

In the central nervous system (CNS), astrocytes play a crucial role in neuroinflammation. Lactosylceramide has been shown to activate astrocytes, leading to the release of pro-inflammatory factors and contributing to neurodegenerative processes.[7] As mentioned previously, LacCer mediates the expression of adhesion molecules on astrocytes through the activation of NF-κB and STAT-1.[1][9]

NKT Cells

Invariant Natural Killer T (iNKT) cells are a subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. The α-anomer of lactosylceramide (α-LacCer) has been identified as a novel ligand for iNKT cells.[16][17] Interestingly, α-LacCer induces a biased cytokine response, being significantly less potent at inducing the Th1 cytokine IFN-γ compared to the canonical iNKT cell ligand α-galactosylceramide (α-GalCer), while remaining a potent inducer of the Th2 cytokine IL-4.[16][17] This biased cytokine profile suggests that α-LacCer and its analogues could be developed as therapeutics for autoimmune diseases where a Th2-skewed response is beneficial.[16]

Quantitative Data on Lactosylceramide's Immunomodulatory Effects

The following tables summarize key quantitative data from studies investigating the role of lactosylceramide in immune response modulation.

Table 1: Effect of α-Lactosylceramide on Cytokine Production by Splenocytes

| Cytokine | α-Lactosylceramide (ng/mL) | α-Galactosylceramide (ng/mL) | Fold Difference (α-GalCer/α-LacCer) | Reference |

| IFN-γ (Th1) | ~10 | ~0.01 | ~1000 | [7][16] |

| IL-4 (Th2) | ~0.1 | ~0.1 | ~1 | [7][16] |

Table 2: Lactosylceramide-Mediated Activation of NF-κB in Astrocytes

| Treatment | Fold Induction of NF-κB Luciferase Activity | Reference |

| TNF-α + IFN-γ (CM) | ~5-6 | [1][8][9] |

| CM + PDMP (LacCer Synthesis Inhibitor) | ~1-2 | [1][8][9] |

| CM + PDMP + Lactosylceramide | ~4-5 | [1][8][9] |

Table 3: Lactosylceramide Content in Neutrophils and Biological Fluids

| Sample | Lactosylceramide Content | Reference |

| Human Neutrophil Plasma Membrane | ~20-fold higher than mouse neutrophils | [14] |

| Human Milk | 1.3 - 3.0 µg/mL | [18] |

| Bovine Milk | 14.3 - 16.2 µg/mL | [18] |

| Crohn's Disease Mucosa | Significantly increased vs. controls (p < 0.01) | [18][19] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of lactosylceramide in immune response modulation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the migration of neutrophils in response to a chemoattractant.

-

Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation.

-

Assay Setup: Place a permeable membrane (e.g., 5.0 µm pore size) in a Boyden chamber or Transwell insert, separating an upper and lower chamber.

-

Chemoattractant Gradient: Add the chemoattractant (e.g., fMLP or an anti-LacCer antibody) to the lower chamber.

-

Cell Seeding: Add the isolated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber at 37°C for a defined period (e.g., 1-4 hours) to allow for cell migration.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, or by measuring ATP levels of the migrated cells using a luminescence-based assay.

Caption: Workflow for a neutrophil chemotaxis assay.

Superoxide Production Assay (Lucigenin-Enhanced Chemiluminescence)

This assay measures the production of superoxide by neutrophils.

-

Cell Preparation: Prepare a suspension of isolated neutrophils in a suitable buffer (e.g., HBSS).

-

Reagent Preparation: Prepare a working solution of lucigenin (B191737).

-

Assay Plate Setup: In a 96-well plate, add the neutrophil suspension and the lucigenin solution.

-

Stimulation: Add the stimulus (e.g., LacCer) to the wells.

-

Measurement: Immediately measure the chemiluminescence using a luminometer at regular intervals. The intensity of the light emitted is proportional to the amount of superoxide produced.

-